![molecular formula C19H22N4O B2769934 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900295-59-2](/img/structure/B2769934.png)
6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Pyrimidines are one of the most important classes of heterocyclic compounds that exhibit a wide range of biological activities . They are essential components of nucleic acids and are also found in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as NMR spectroscopy and HPLC-MS spectrometry .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives often involve cyclization processes. For instance, in the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as molecular weight and chemical formula can be determined .Scientific Research Applications
These applications represent only a fraction of the compound’s potential. Ongoing research will likely uncover additional uses and refine its therapeutic properties. Keep in mind that while these areas show promise, rigorous clinical trials are necessary to validate its effectiveness and safety in humans . If you’d like more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the pyrazolo[1,5-a]pyrimidine class
Mode of Action
Compounds of the pyrazolo[1,5-a]pyrimidine class have been found to inhibit cdk2, a cyclin-dependent kinase . They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
If the compound does indeed inhibit cdk2 as other pyrazolo[1,5-a]pyrimidines do , it would affect cell cycle progression, as CDK2 plays a crucial role in cell cycle regulation.
Result of Action
If it does inhibit cdk2, it could potentially halt cell cycle progression, leading to cell cycle arrest .
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-8-16-14(2)22-19-17(15-9-6-5-7-10-15)13-21-23(19)18(16)20-11-12-24-3/h4-7,9-10,13,20H,1,8,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFEWRUKOEDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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